(3-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone
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Overview
Description
(3-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone is a complex organic compound that features a methoxyphenyl group, a pyridinyl group, and an indolinyl group. This compound is part of the indole derivatives family, which are known for their diverse biological activities and significant roles in medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within the cell.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple biochemical pathways . The specific pathways and downstream effects would depend on the particular target and the context within the cell.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The biochemical properties of (3-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone are not fully understood yet. It is known that indole derivatives, to which this compound belongs, can interact with multiple receptors and have been found in many important synthetic drug molecules . These interactions can influence various biochemical reactions, although the specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
The cellular effects of this compound are currently unknown. Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially influence cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is known that indole derivatives can bind with high affinity to multiple receptors . This binding could potentially lead to enzyme inhibition or activation, changes in gene expression, and other effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with 5-(pyridin-4-yl)indole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(3-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- (3-Hydroxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone
- (3-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)ethanone
- (3-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)propanone
Uniqueness
(3-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, pyridinyl group, and indolinyl group contribute to its versatility and potential for diverse applications .
Properties
IUPAC Name |
(3-methoxyphenyl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-25-19-4-2-3-18(14-19)21(24)23-12-9-17-13-16(5-6-20(17)23)15-7-10-22-11-8-15/h2-8,10-11,13-14H,9,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIGCPRWXLVFNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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